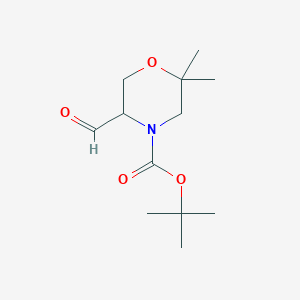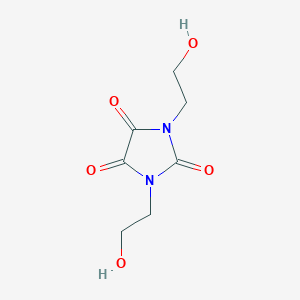![molecular formula C7H12ClN3 B15217325 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B15217325.png)
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which makes it a valuable scaffold for the development of new therapeutic agents. Its structural framework is often utilized in the design of kinase inhibitors and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride typically involves the following steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate, and the implementation of efficient reaction conditions, such as high-temperature cycloaddition and selective reduction, ensure the feasibility of large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the lactam group.
Substitution: N-arylation and other substitution reactions are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is often used for selective reduction.
Substitution: Buchwald and Chan arylations are performed using aryl boronic acids or aryl iodides in the presence of copper (II) acetate
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives
- Hexahydroazepines
- Homopiperazines
Uniqueness
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is unique due to its seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H12ClN3 |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-8-6-7-2-4-9-10(7)5-1;/h2,4,8H,1,3,5-6H2;1H |
Clé InChI |
ZTDGYHHQKXAVQD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CC=NN2C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


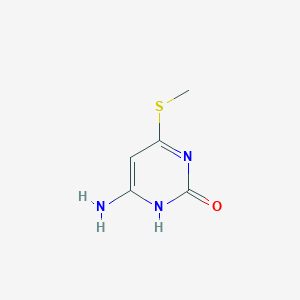

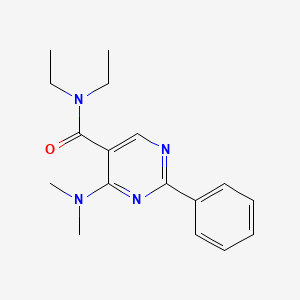
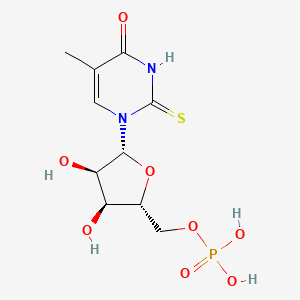
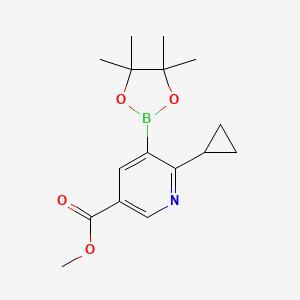


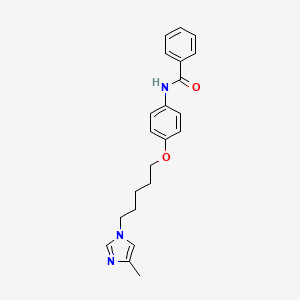


![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
